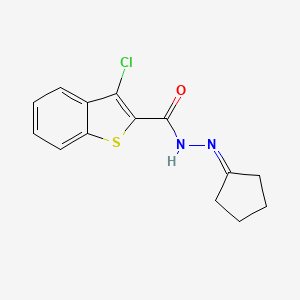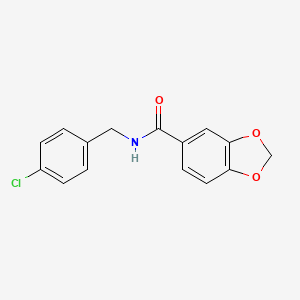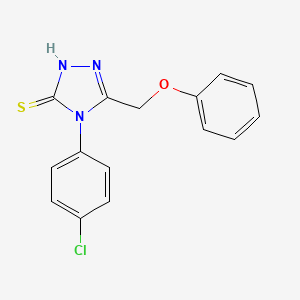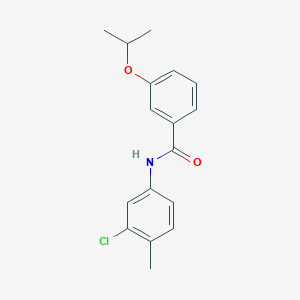
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide, also known as CCT251545, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by scientists at the Cancer Research UK Manchester Institute in 2012. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mécanisme D'action
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide is a selective inhibitor of the protein kinase PAK4, which is involved in a variety of cellular processes, including cell proliferation, migration, and invasion. By inhibiting PAK4, 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide disrupts these processes, leading to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide is its selectivity for PAK4, which reduces the risk of off-target effects. It is also relatively easy to synthesize, which makes it a useful tool for studying the role of PAK4 in cancer and other diseases. However, like all small-molecule inhibitors, it has limitations in terms of its specificity and potency, and further research is needed to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for research on 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide. One area of interest is the development of more potent and selective PAK4 inhibitors, which could have even greater therapeutic potential. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide. Finally, there is interest in exploring the potential of 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide involves a multistep process, beginning with the reaction of 1-benzothiophene-2-carbohydrazide with cyclopentanone in the presence of acetic acid and sulfuric acid. The resulting product is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride. This is then reacted with 3-chloro-1H-indazole in the presence of triethylamine to produce 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide.
Applications De Recherche Scientifique
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide has been the subject of numerous scientific studies investigating its potential therapeutic applications. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Propriétés
IUPAC Name |
3-chloro-N-(cyclopentylideneamino)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-12-10-7-3-4-8-11(10)19-13(12)14(18)17-16-9-5-1-2-6-9/h3-4,7-8H,1-2,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUZTAHBRYHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802702 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)



![1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5871488.png)

![2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)

![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)

![N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5871534.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5871539.png)
![methyl {3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5871540.png)
![N-(3-acetylphenyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5871547.png)